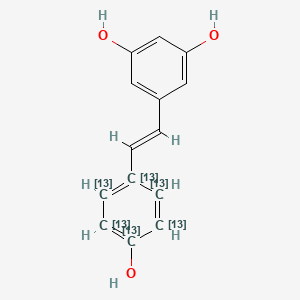

Resveratrol-13C6

Description

BenchChem offers high-quality Resveratrol-13C6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Resveratrol-13C6 including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-[(E)-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+/i3+1,4+1,5+1,6+1,10+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKBXSAWLPMMSZ-OYESDQHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1O)O)/C=C/[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676131 | |

| Record name | 5-{(E)-2-[4-Hydroxy(~13~C_6_)phenyl]ethenyl}benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185247-70-4 | |

| Record name | 5-{(E)-2-[4-Hydroxy(~13~C_6_)phenyl]ethenyl}benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1185247-70-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to Resveratrol-13C6: Properties, Applications, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol-13C6 is a stable isotope-labeled form of resveratrol, a naturally occurring polyphenolic compound that has garnered significant interest for its potential antioxidant, anti-inflammatory, and anti-aging properties. The incorporation of six carbon-13 atoms into one of the phenyl rings of the resveratrol molecule makes it an invaluable tool for researchers in various fields, particularly in metabolism, pharmacokinetics, and quantitative analysis. This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant methodologies associated with Resveratrol-13C6.

Chemical and Physical Properties

Resveratrol-13C6 shares the same fundamental chemical structure as its unlabeled counterpart, with the key difference being the isotopic enrichment. This enrichment provides a distinct mass shift, which is crucial for its applications in mass spectrometry-based assays. The primary properties of Resveratrol-13C6 are summarized below.

General Properties

| Property | Value | Reference |

| Synonyms | trans-Resveratrol-13C6, 5-[(1E)-2-(4-Hydroxyphenyl-13C6)ethenyl]-1,3-benzenediol | [1] |

| CAS Number | 1185247-70-4 | [1] |

| Molecular Formula | ¹³C₆C₈H₁₂O₃ | [1] |

| Molecular Weight | 234.20 g/mol | [1] |

| Appearance | Solid, off-white to tan powder | [1] |

Purity and Isotopic Enrichment

| Property | Value | Reference |

| Purity (by HPLC) | ≥95% to 98% (CP) | [2] |

| Isotopic Purity | 99 atom % ¹³C | |

| Mass Shift | M+6 |

Physicochemical Properties

While specific solubility and stability data for Resveratrol-13C6 are not extensively published, the values for unlabeled trans-resveratrol provide a reliable estimate due to their structural identity.

| Property | Value | Reference |

| Melting Point | 266-268°C | |

| Storage Temperature | -20°C | |

| Solubility in Water | 0.05 mg/mL | [3] |

| Solubility in Ethanol | ~50-65 mg/mL | [4][5] |

| Solubility in DMSO | ~65 mg/mL | [4] |

| Solubility in PEG-400 | 373.85 mg/mL | [3] |

| Stability | Stable in acidic pH, degrades in neutral and basic conditions. Light and pH sensitive. | [3][5] |

Synthesis of Resveratrol-13C6

A detailed, publicly available protocol for the specific synthesis of Resveratrol-13C6 is not readily found in the scientific literature. However, the general synthesis of resveratrol is well-documented and can be adapted for isotopic labeling.[6][7][8] The synthesis typically involves a Wittig or Horner-Wadsworth-Emmons reaction to form the stilbene backbone. For the synthesis of Resveratrol-13C6, one of the key precursors, such as a protected 4-hydroxybenzaldehyde, would need to be synthesized using a 13C-labeled benzene ring as the starting material.

Experimental Applications and Protocols

The primary application of Resveratrol-13C6 is as an internal standard in quantitative mass spectrometry-based analyses, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its identical chemical behavior to endogenous or administered unlabeled resveratrol, combined with its distinct mass, allows for precise and accurate quantification in complex biological matrices.

Pharmacokinetic and Metabolic Studies

Resveratrol-13C6 is crucial for elucidating the absorption, distribution, metabolism, and excretion (ADME) of resveratrol.

Caption: Workflow for pharmacokinetic analysis using Resveratrol-13C6.

-

Sample Preparation:

-

To 100 µL of plasma, add a known concentration of Resveratrol-13C6 solution (e.g., 25 ng/mL).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with a modifier (e.g., 0.1% formic acid or 5 mM ammonium acetate) and an organic solvent like acetonitrile or methanol.

-

Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transitions for both unlabeled resveratrol and Resveratrol-13C6. For example:

-

Resveratrol: m/z 227 -> 185

-

Resveratrol-13C6: m/z 233 -> 191

-

-

-

Quantification: The concentration of unlabeled resveratrol is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Signaling Pathway Analysis

While Resveratrol-13C6 is primarily used for quantification, it plays a critical role in studies investigating the effects of resveratrol on cellular signaling pathways by ensuring accurate measurement of resveratrol concentrations that elicit the observed biological responses. Two of the most studied pathways are the SIRT1 and Nrf2 pathways.

SIRT1 Activation Pathway

Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase involved in cellular regulation, including metabolism and aging.

Caption: Resveratrol activates SIRT1, leading to downstream effects.

Nrf2 Activation Pathway

Resveratrol can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.

Caption: Resveratrol promotes Nrf2 translocation and antioxidant gene expression.

Conclusion

Resveratrol-13C6 is an indispensable tool for researchers studying the biological activities of resveratrol. Its primary role as an internal standard enables accurate and precise quantification in complex biological samples, which is fundamental for robust pharmacokinetic, metabolic, and mechanistic studies. While direct experimental protocols for using Resveratrol-13C6 to probe signaling pathways are not common, its use in quantifying resveratrol levels in such experiments is critical for understanding dose-response relationships and the physiological relevance of the observed effects. This guide provides a foundational understanding of the properties and applications of Resveratrol-13C6 to aid in the design and execution of future research.

References

- 1. 白藜芦醇-(4-羟基苯基-13C6) 99 atom % 13C, 98% (CP) | Sigma-Aldrich [sigmaaldrich.cn]

- 2. Resveratrol-13C6 | CAS 1185247-70-4 | LGC Standards [lgcstandards.com]

- 3. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. WO2001060774A1 - Synthesis of resveratrol - Google Patents [patents.google.com]

- 7. CN104211582A - Synthesis method of resveratrol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Applications of Resveratrol-13C6 in Biomedical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol (3,5,4'-trihydroxy-trans-stilbene), a naturally occurring polyphenol found in various plants, has garnered significant attention in biomedical research for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anti-cancer properties. However, the clinical translation of these promising preclinical findings is often hampered by resveratrol's low bioavailability and rapid metabolism. To overcome these challenges and gain a deeper understanding of its pharmacokinetic and pharmacodynamic properties, researchers are increasingly turning to stable isotope-labeled analogs, such as Resveratrol-13C6. This technical guide provides a comprehensive overview of the applications of Resveratrol-13C6 in biomedical research, with a focus on its use in pharmacokinetic analysis, metabolic tracing, and its potential for elucidating complex signaling pathways.

Core Applications of Resveratrol-13C6

The primary application of Resveratrol-13C6 in biomedical research lies in its utility as an internal standard for quantitative analysis. Its identical chemical structure and properties to unlabeled resveratrol, with the only difference being a higher mass due to the incorporation of six carbon-13 isotopes, make it an ideal tool for mass spectrometry-based quantification.

Pharmacokinetic Studies: Accurate Quantification with an Internal Standard

The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification of analytes in complex biological matrices. Resveratrol-13C6 serves this purpose exceptionally well in pharmacokinetic studies of resveratrol.[1] By adding a known amount of Resveratrol-13C6 to biological samples (e.g., plasma, urine, tissue homogenates) prior to sample preparation and analysis, any variations in extraction efficiency, matrix effects, and instrument response can be normalized.[2][3] This stable isotope dilution assay significantly improves the accuracy and precision of quantifying resveratrol and its metabolites.[1]

Table 1: Summary of Quantitative Data from Pharmacokinetic Studies Using Resveratrol-13C6

| Species | Dose of Resveratrol | Route of Administration | Sample Matrix | Analytical Method | Key Findings | Reference |

| Rat | 50 or 150 mg/kg/day (unlabeled) | Oral gavage | Plasma | HPLC-MS/MS | Pterostilbene showed greater bioavailability than resveratrol. Resveratrol-13C6 was used as an internal standard for resveratrol analysis. | [4] |

| Dog | 200 to 1200 mg/kg (unlabeled) | Oral | Plasma | LC-MS/MS | Calibration curves were linear from 5 to 1000 ng/mL for resveratrol. Resveratrol-13C6 was used as the internal standard. | [1] |

| Mouse | 100 mg/kg (unlabeled) | Oral gavage | Serum | LC/MS | Piperine co-administration significantly enhanced the bioavailability of resveratrol. | [5] |

Metabolic Tracing: Unraveling the Metabolic Fate

While primarily used as an internal standard, the isotopic label of Resveratrol-13C6 also allows it to be used as a tracer to investigate the metabolic fate of resveratrol in vivo and in vitro. By administering Resveratrol-13C6, researchers can track the appearance of 13C-labeled metabolites using mass spectrometry. This approach provides definitive evidence of the biotransformation of the parent compound into its various metabolic products, such as glucuronides and sulfates.[1][6]

Experimental Workflow for Metabolic Tracing:

Experimental workflow for metabolic tracing of Resveratrol-13C6.

Elucidating Signaling Pathways

The impact of resveratrol on various signaling pathways is a major area of research. While not as common as its other applications, stable isotope labeling can be a powerful tool in this context. For instance, by using Resveratrol-13C6 in cell culture experiments, researchers can perform metabolic flux analysis to understand how resveratrol alters cellular metabolism, which is often intricately linked to signaling pathways. Changes in the labeling patterns of downstream metabolites can provide insights into the modulation of specific enzymatic activities and pathway fluxes.

Resveratrol's Influence on Key Signaling Pathways:

Resveratrol has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, apoptosis, and metabolism. While direct tracing of Resveratrol-13C6 through these pathways is complex, understanding its metabolic effects can provide indirect evidence of its influence on signaling cascades.

Simplified diagram of key signaling pathways modulated by resveratrol.

Experimental Protocols

General Protocol for Quantification of Resveratrol in Plasma using Resveratrol-13C6

This protocol outlines a general procedure for the analysis of resveratrol in plasma samples using LC-MS/MS with Resveratrol-13C6 as an internal standard.

1. Materials and Reagents:

-

Resveratrol and Resveratrol-13C6 standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid or ammonium acetate

-

Blank plasma for calibration standards and quality controls

-

Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

2. Preparation of Stock and Working Solutions:

-

Prepare stock solutions of resveratrol and Resveratrol-13C6 in methanol (e.g., 1 mg/mL).

-

Prepare a series of working standard solutions of resveratrol by diluting the stock solution with methanol/water (50:50, v/v).

-

Prepare a working internal standard solution of Resveratrol-13C6 (e.g., 100 ng/mL) in the protein precipitation solvent.

3. Sample Preparation:

-

To 100 µL of plasma sample, add 200 µL of the internal standard working solution.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient elution program to separate resveratrol from other plasma components.

-

Flow rate: e.g., 0.3 mL/min.

-

Injection volume: e.g., 5 µL.

-

-

Mass Spectrometry:

-

Ionization mode: Electrospray ionization (ESI), typically in negative mode.

-

Detection mode: Multiple Reaction Monitoring (MRM).

-

Monitor the precursor to product ion transitions for both resveratrol and Resveratrol-13C6. For example:

-

Resveratrol: m/z 227 -> 185

-

Resveratrol-13C6: m/z 233 -> 191

-

-

5. Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of resveratrol to Resveratrol-13C6 against the concentration of the resveratrol standards.

-

Determine the concentration of resveratrol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Resveratrol-13C6 is an indispensable tool in modern biomedical research, enabling accurate and precise quantification of resveratrol and its metabolites in complex biological matrices. Its application as an internal standard in pharmacokinetic studies has been crucial in understanding the absorption, distribution, metabolism, and excretion of this promising natural compound. While its use in metabolic tracing and for directly studying signaling pathways is still evolving, the potential for Resveratrol-13C6 to provide deeper insights into the intricate mechanisms of resveratrol's action is significant. This technical guide provides a foundational understanding of the current and potential applications of Resveratrol-13C6, empowering researchers to design more robust and informative studies to unlock the full therapeutic potential of resveratrol.

References

- 1. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. japsonline.com [japsonline.com]

- 4. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive analysis of resveratrol metabolites in rats using ultra high performance liquid chromatography coupled with high resolution mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]

The Indispensable Role of Resveratrol-13C6 in Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis, particularly within the realms of pharmacology and life sciences, the accuracy of measurements is paramount. The use of stable isotope-labeled internal standards in mass spectrometry has revolutionized the ability to achieve this accuracy. Among these, Resveratrol-13C6 stands out as a critical tool for the reliable quantification of resveratrol, a naturally occurring polyphenol with a wide array of biological activities. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies surrounding the use of Resveratrol-13C6 in mass spectrometry.

Core Principle: Isotope Dilution Mass Spectrometry

Resveratrol-13C6 is the 13C-labeled version of resveratrol, meaning that six of the carbon atoms in its structure have been replaced with the heavier carbon-13 isotope.[1][2] This subtle change in mass does not alter the chemical properties of the molecule, allowing it to behave identically to the unlabeled resveratrol during sample preparation, chromatography, and ionization in the mass spectrometer.[3] However, the mass difference of +6 Da allows the mass spectrometer to distinguish between the analyte (resveratrol) and the internal standard (Resveratrol-13C6).[4]

This principle is the foundation of isotope dilution mass spectrometry (IDMS), a powerful technique for quantification. By adding a known amount of Resveratrol-13C6 to a sample, any loss of the analyte during the analytical process will be mirrored by a proportional loss of the internal standard.[3] This allows for the correction of variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.[5]

Applications in Research and Drug Development

The primary application of Resveratrol-13C6 is as an internal standard for the quantification of resveratrol in various biological matrices, including plasma, urine, and tissue homogenates.[4][6][7] This is crucial for a range of studies:

-

Pharmacokinetic (PK) Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) of resveratrol is essential for understanding its bioavailability and establishing effective dosing regimens.[6][8][9] The use of Resveratrol-13C6 in these studies ensures the reliability of the pharmacokinetic parameters obtained.[4][7]

-

Metabolism Studies: Investigating the metabolic fate of resveratrol is key to understanding its biological effects, as its metabolites may also possess activity.[10][11] Resveratrol-13C6 enables the precise measurement of the parent compound, which is necessary to characterize its metabolic pathways.[10][12]

-

Bioavailability and Bioequivalence Studies: Comparing different formulations of resveratrol or assessing its absorption from various sources requires accurate quantification in biological fluids.[6][7]

-

Preclinical and Clinical Trials: In studies evaluating the therapeutic potential of resveratrol for various conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders, precise measurement of its concentration is critical to correlate dosage with clinical outcomes.[11][13]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies that have utilized Resveratrol-13C6 for the quantification of resveratrol.

Table 1: LC-MS/MS Method Validation Parameters for Resveratrol Quantification using Resveratrol-13C6

| Parameter | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (% of True Value) | Reference |

| Linearity | Dog Plasma | 5 - 1000 | 5 | ≤ 9% | 90 - 112% | [4] |

| Linearity | Human Plasma | 5 - 500 | 5 | < 10% | Not Specified | [14] |

| Linearity | Mouse Plasma | 0.5 - 100 | 0.5 | Not Specified | Not Specified | [15] |

| Linearity | Rat Plasma | 10 - 1000 | 10 | Not Specified | Not Specified | [16] |

| Linearity | Mouse Plasma & Brain | 2.5 - 2000 | 2.5 | Within ±15% | Within ±15% | [17][18] |

Table 2: Pharmacokinetic Parameters of Resveratrol in Various Species

| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Dog | 200 - 1200 mg/kg (oral) | 1700 - 9900 | 1 - 5 | Not Specified | Not Specified | [4] |

| Rat | 50 mg/kg (oral) | Not Specified | Not Specified | Not Specified | ~20% | [6] |

| Mouse | 100 mg/kg (oral) | 2277 | 0.25 | 368 (nmol/mL·min) | Not Specified | [8] |

| Human | 1 g (oral) | Not Specified | Not Specified | Not Specified | Not Specified | [14] |

| Human | 500 mg (oral) | 44.14 ± 19.05 (T2) | 1.75 (T2) | 109.7 ± 45.43 (T2) | Not Specified | [19] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for the quantification of resveratrol using Resveratrol-13C6 as an internal standard.

Protocol 1: Quantification of Resveratrol in Dog Plasma[4]

1. Sample Preparation (Protein Precipitation):

- To 100 µL of dog plasma, add the internal standard solution (trans-resveratrol-13C6).

- Add 200 µL of acetonitrile to precipitate proteins.

- Vortex mix the sample for 1 minute.

- Centrifuge at a high speed to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Parameters:

- LC System: HPLC system.

- Column: C18 column (30 × 2.0 mm).

- Mobile Phase A: 5 mM ammonium acetate in water-isopropanol (98:2, v/v).

- Mobile Phase B: Methanol-isopropanol (98:2, v/v).

- Flow Rate: 0.25 mL/min.

- Gradient: A time-programmed gradient is used to separate the analytes.

- MS System: Triple quadrupole mass spectrometer.

- Ionization Mode: Negative ion spray.

- MRM Transitions:

- Resveratrol: m/z 227 → 185

- Resveratrol-13C6: m/z 233 → 191

Protocol 2: Quantification of Resveratrol in Human Plasma[14]

1. Sample Preparation (Protein Precipitation):

- Acidify 1 mL of plasma with 17.5 µL of concentrated HCl.

- To 250 µL of acidified plasma, add 250 µL of methanol.

- Vortex mix and store at -20 °C for 15 minutes.

- Centrifuge at 13,000 g at 4 °C.

- Transfer the supernatant for analysis.

2. HPLC-UV Parameters (as a comparative method):

- LC System: HPLC with UV detection.

- Column: Waters Atlantis C18 3µ.

- Mobile Phase: A gradient of ammonium acetate and methanol containing 2% propan-2-ol.

- Detection: UV at 325 nm.

Note: While this specific study used an external standard for HPLC-UV, the sample preparation is relevant and can be adapted for LC-MS/MS with the addition of Resveratrol-13C6 as an internal standard.

Visualizing the Context: Signaling Pathways and Workflows

To better understand the biological context of resveratrol research and the analytical workflows where Resveratrol-13C6 is employed, the following diagrams are provided.

Caption: General workflow for the quantification of resveratrol using Resveratrol-13C6 in LC-MS/MS.

Caption: Simplified diagram of key signaling pathways influenced by resveratrol.[13][20][21][22]

Conclusion

Resveratrol-13C6 is an indispensable tool in modern analytical chemistry, providing the accuracy and reliability required for the quantitative analysis of resveratrol in complex biological matrices. Its application in isotope dilution mass spectrometry has been fundamental to advancing our understanding of the pharmacokinetics, metabolism, and biological activities of resveratrol. For researchers and scientists in drug development and related fields, a thorough understanding and proper implementation of methodologies involving Resveratrol-13C6 are crucial for generating high-quality, reproducible data, thereby accelerating the translation of preclinical findings into potential therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]

- 4. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitation of resveratrol in red wines by means of stable isotope dilution analysis-ultra-performance liquid chromatography-Quan-time-of-flight mass spectrometry and cross validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bioavailability and safety study of resveratrol 500 mg tablets in healthy male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioperine.jp [bioperine.jp]

- 9. Pharmacokinetics of resveratrol metabolic profile in healthy humans after moderate consumption of red wine and grape extract tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resveratrol and Its Human Metabolites—Effects on Metabolic Health and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of resveratrol on drug‐ and carcinogen‐metabolizing enzymes, implications for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapid Quantification of resveratrol in Mouse Plasma by Ultra high Pressure Liquid chromatography (UPLc) coupled to tandem Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

- 17. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Pharmacokinetic evaluation of two oral Resveratrol formulations in a randomized, open-label, crossover study in healthy fasting subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metabolic effects of resveratrol: addressing the controversies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Nrf2 cell signaling pathway is responsible for the antioxidant effect of resveratrol in aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Resveratrol mediates its anti-cancer effects by Nrf2 signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Resveratrol-13C6 for In Vivo Metabolic Labeling Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol (3,5,4'-trihydroxystilbene), a naturally occurring polyphenol found in various plants, has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. However, its low bioavailability and rapid metabolism in vivo present challenges to understanding its mechanisms of action and therapeutic efficacy. Stable isotope labeling, particularly with Carbon-13 (¹³C), offers a powerful tool to trace the metabolic fate of resveratrol and its metabolites in vivo without the complications of radioactivity. This technical guide provides an in-depth overview of the application of Resveratrol-¹³C6 for in vivo metabolic labeling studies, focusing on experimental design, analytical methodologies, and data interpretation. While the direct use of Resveratrol-¹³C6 as a metabolic tracer in published in vivo studies is limited, this guide draws upon extensive research on resveratrol metabolism and general principles of stable isotope tracing to provide a comprehensive framework for researchers.

Metabolic Fate of Resveratrol

Upon oral administration, resveratrol is rapidly absorbed and extensively metabolized, primarily in the intestine and liver. The major metabolic pathways include glucuronidation and sulfation, leading to the formation of various conjugates. Dihydroresveratrol is another key metabolite formed by the gut microbiota. Understanding this metabolic profile is crucial for designing and interpreting in vivo labeling studies with Resveratrol-¹³C6. The ¹³C atoms on the benzene ring of Resveratrol-¹³C6 allow for the precise tracking of the core stilbene structure as it undergoes these transformations.

Quantitative Data from In Vivo Resveratrol Studies

The following tables summarize quantitative data from in vivo studies on resveratrol, providing a reference for expected concentrations and pharmacokinetic parameters. It is important to note that these data are primarily from studies using unlabeled or radiolabeled resveratrol, as data from in vivo metabolic tracing studies with Resveratrol-¹³C6 are not widely available.

Table 1: Pharmacokinetic Parameters of Resveratrol in Rodents

| Parameter | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Resveratrol | Rat | 10 mg/kg i.v. | - | - | 6076 ± 2959 | - | [1] |

| Resveratrol | Rat | 100 mg/kg p.o. | - | 2 and 6 | 6519 ± 1592 | ~20 | [1][2] |

| Resveratrol | Mouse | 75 mg/kg p.o. | 28.4 ± 36.4 (µmol/L) | 0.083 | - | - | [3] |

| Resveratrol | Rat | 20 mg/kg i.v. | - | - | - | - | [4] |

| Pterostilbene | Rat | 11.2 mg/kg i.v. | - | - | - | ~80 | [2] |

| Pterostilbene | Rat | 56 mg/kg p.o. | - | - | - | - | [2] |

Table 2: Tissue Distribution of Resveratrol and its Metabolites in Rodents

| Tissue | Compound | Concentration (nmol/g or nmol/mL) | Animal Model | Time Post-Administration | Reference |

| Adipose Tissue | Total Resveratrol Metabolites | 2.66 ± 0.55 | Rat | 6 weeks | [5] |

| Liver | Resveratrol | Detectable | Rat | 1-2 h | [6] |

| Kidney | Resveratrol | Detectable | Rat | 1-2 h | [6] |

| Heart | Resveratrol | Detectable | Rat | 1-2 h | [6] |

| Brain | Resveratrol | Detectable | Rat | - | [7] |

Table 3: Concentrations of Resveratrol Metabolites in Human Plasma and Urine

| Metabolite | Matrix | Concentration Range | Study Population | Reference |

| Resveratrol Glucuronides | Plasma | Major metabolites | Healthy Volunteers | [8][9] |

| Resveratrol Sulfates | Plasma | Major metabolites | Healthy Volunteers | [8][9] |

| Dihydroresveratrol Conjugates | Plasma & Urine | Detectable | Healthy Volunteers | [9] |

Experimental Protocols

The following sections outline detailed methodologies for conducting in vivo metabolic labeling studies with Resveratrol-¹³C6. These protocols are based on established practices for stable isotope tracing and studies involving resveratrol administration.

Animal Model and Husbandry

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used models for pharmacokinetic and metabolic studies of resveratrol.[3][6][7]

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.[7]

-

Acclimatization: Allow for an acclimatization period of at least one week before the start of the experiment.[7]

Administration of Resveratrol-¹³C6

-

Formulation: Resveratrol-¹³C6 can be dissolved in a vehicle suitable for the chosen route of administration. For oral gavage, a suspension in 0.5% (w/v) aqueous methylcellulose containing 0.2% (w/v) Tween 80 is a common choice.[2] For intravenous injection, a solution in a mixture of DMSO and PEG-300 can be used.[2]

-

Dosage: The dosage will depend on the specific research question. For tracing studies, a dose that allows for detectable levels of labeled metabolites without causing pharmacological effects is ideal. Based on pharmacokinetic studies with unlabeled resveratrol, oral doses in the range of 25-100 mg/kg and intravenous doses around 10 mg/kg can be considered as starting points.[1][2]

-

Route of Administration:

-

Oral Gavage: This route mimics dietary intake and allows for the study of first-pass metabolism in the gut and liver.[2]

-

Intravenous (i.v.) Injection: Bypasses first-pass metabolism, leading to higher systemic bioavailability of the parent compound.[2]

-

Intraperitoneal (i.p.) Injection: Another common route for systemic administration in rodents.

-

Sample Collection

-

Blood: Blood samples can be collected at various time points via tail vein, saphenous vein, or cardiac puncture at the terminal endpoint. Plasma should be separated by centrifugation and stored at -80°C.[2]

-

Tissues: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, intestine, kidney, heart, brain, adipose tissue) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.[7]

-

Urine and Feces: For excretion studies, animals can be housed in metabolic cages to allow for the collection of urine and feces over a defined period.[10]

Sample Preparation for LC-MS/MS Analysis

-

Plasma: Proteins are precipitated by adding a solvent like acetonitrile. For improved recovery, an internal standard (e.g., unlabeled resveratrol) can be added. The supernatant is then dried and reconstituted in a suitable solvent for LC-MS/MS analysis.[8]

-

Tissues: Tissues are homogenized in a suitable buffer or solvent. This is followed by extraction of metabolites, often using a combination of organic solvents (e.g., methanol, acetonitrile) and water. Solid-phase extraction (SPE) can be used for further cleanup and concentration of the analytes.[5]

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is the standard for quantifying resveratrol and its metabolites.[8][10]

-

Chromatographic Separation: A C18 reversed-phase column is typically used for separation. The mobile phase usually consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid or 5 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[8]

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of resveratrol and its acidic metabolites (glucuronides and sulfates). Multiple reaction monitoring (MRM) is employed for sensitive and specific quantification of the parent Resveratrol-¹³C6 and its expected ¹³C-labeled metabolites. The mass transitions will be shifted by +6 Da for the ¹³C6-labeled compounds compared to their unlabeled counterparts.

Signaling Pathways and Experimental Workflows

Resveratrol Signaling Pathway

Resveratrol is known to modulate several key signaling pathways involved in cellular metabolism, stress response, and longevity. The diagram below illustrates the interaction of resveratrol with the SIRT1 and AMPK pathways, which are central to its metabolic effects.

Experimental Workflow for In Vivo Metabolic Labeling

The following diagram outlines a typical workflow for an in vivo metabolic labeling study using Resveratrol-¹³C6.

Conclusion and Future Directions

The use of Resveratrol-¹³C6 in in vivo metabolic labeling studies holds great promise for elucidating the complex pharmacokinetics and metabolic fate of this intriguing polyphenol. While direct studies employing this tracer are currently scarce, the methodologies and data from research with unlabeled and radiolabeled resveratrol provide a solid foundation for future investigations. By tracing the ¹³C6-labeled backbone, researchers can gain precise insights into tissue-specific metabolism, the contribution of gut microbiota, and the downstream effects on various metabolic pathways. Such studies will be invaluable for understanding the in vivo mechanisms of resveratrol and for guiding the development of resveratrol-based therapeutics with improved efficacy. Future research should focus on conducting well-designed in vivo studies using Resveratrol-¹³C6 as a tracer to generate the much-needed quantitative data on its metabolic flux and tissue distribution.

References

- 1. Distribution and metabolism of [14C]-resveratrol in human prostate tissue after oral administration of a "dietary-achievable" or "pharmacological" dose: what are the implications for anticancer activity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tissue Distribution of trans-Resveratrol and Its Metabolites after Oral Administration in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resveratrol Is Rapidly Metabolized in Athymic (Nu/Nu) Mice and Does Not Inhibit Human Melanoma Xenograft Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Changes in white adipose tissue metabolism induced by resveratrol in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative Toxicokinetics of Trans-resveratrol and Its Major Metabolites in Harlan Sprague Dawley Rats and B6C3F1/N Mice Following Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Human, rat, and mouse metabolism of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

The Isotopic Tracer: A Technical Guide to Resveratrol-13C6 in Nutritional Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol (3,5,4'-trihydroxy-trans-stilbene), a naturally occurring polyphenol found in various plants, has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties. However, its low bioavailability and rapid metabolism in vivo present considerable challenges for clinical application. To accurately study its pharmacokinetics, metabolism, and bioavailability, stable isotope-labeled compounds such as Resveratrol-13C6 have become indispensable tools in nutritional science. This technical guide provides an in-depth exploration of the application of Resveratrol-13C6, offering detailed experimental protocols, quantitative data, and visualization of relevant biological pathways.

Resveratrol-13C6, in which six carbon atoms on one of the phenolic rings are replaced with the stable isotope carbon-13, serves as an ideal internal standard in mass spectrometry-based analytical methods. Its chemical properties are nearly identical to the unlabeled (native) resveratrol, but its increased mass allows for clear differentiation in mass spectra. This enables precise quantification of endogenous and administered resveratrol and its metabolites in complex biological matrices, overcoming issues of ion suppression and extraction variability.

Data Presentation: Pharmacokinetics of Resveratrol

The use of Resveratrol-13C6 as an internal standard has enabled the precise determination of the pharmacokinetic parameters of resveratrol in various preclinical and clinical studies. The following tables summarize key quantitative data from studies investigating the bioavailability and metabolism of resveratrol.

Table 1: Pharmacokinetic Parameters of Resveratrol in Humans Following Oral Administration

| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| 500 mg | 71.2 ± 42.4 | 1.3 | 179.1 ± 79.1 | <1% | [1] |

| 400 mg (fasting) | 47.3 ± 30.0 | 0.5 | - | - | [2] |

| 400 mg (fed) | 42.2 ± 36.6 | 2.0 | - | - | [2] |

| 1 g | ~500 | 1.5 | - | - | [3] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve. Data are presented as mean ± standard deviation where available.

Table 2: Pharmacokinetic Parameters of Resveratrol in Rats

| Route | Dose (mg/kg) | Cmax (µM) | Tmax (min) | AUC (nmol·h/mL) | Bioavailability (%) | Reference |

| Oral | 100 | ~12 | 15 | 368 | ~20% | [4] |

| Oral | 240 | ~32 | 10 | 863 | - | [4] |

| Intravenous | 10 | - | - | - | - | [5] |

| Oral | 100 | - | - | 6519 ± 1592 | ~6% | [5] |

Pharmacokinetic parameters can vary significantly based on the formulation and species.

Experimental Protocols

The accurate quantification of resveratrol and its metabolites in biological samples is critical for understanding its physiological effects. The use of Resveratrol-13C6 as an internal standard is a cornerstone of robust analytical methodologies.

Protocol 1: Quantification of Resveratrol in Human Plasma using LC-MS/MS

This protocol outlines a typical procedure for the analysis of resveratrol in human plasma, employing Resveratrol-13C6 as an internal standard.

1. Sample Preparation:

-

Thaw frozen human plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of Resveratrol-13C6 internal standard solution (concentration will depend on the expected range of resveratrol in the samples).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Resveratrol: Monitor the transition of the precursor ion (e.g., m/z 227) to a specific product ion.

-

Resveratrol-13C6: Monitor the transition of the precursor ion (e.g., m/z 233) to its corresponding product ion.

-

-

Data Analysis: Quantify resveratrol by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in a similar matrix.

-

Protocol 2: Analysis of Resveratrol in Rat Liver Tissue

This protocol provides a general workflow for the extraction and analysis of resveratrol from rodent liver tissue.[6][7]

1. Tissue Homogenization:

-

Excise the liver tissue, rinse with ice-cold saline, and blot dry.

-

Weigh a portion of the tissue (e.g., 100 mg).

-

Add ice-cold homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors).

-

Homogenize the tissue using a mechanical homogenizer on ice.

2. Extraction:

-

To the tissue homogenate, add a known amount of Resveratrol-13C6 internal standard.

-

Add three volumes of an organic solvent mixture (e.g., acetonitrile:methanol, 1:1 v/v) to precipitate proteins and extract the analyte.

-

Vortex vigorously and then centrifuge at high speed to pellet the tissue debris and precipitated proteins.

-

Collect the supernatant.

3. Sample Clean-up (Optional but Recommended):

-

The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering substances.

-

Condition an appropriate SPE cartridge (e.g., C18).

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a weak solvent to remove polar impurities.

-

Elute resveratrol and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

4. Analysis:

-

Evaporate the eluate to dryness.

-

Reconstitute in the mobile phase.

-

Analyze by LC-MS/MS as described in Protocol 1.

Signaling Pathways and Experimental Workflows

The biological effects of resveratrol are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for researchers in nutritional science and drug development.

Resveratrol-SIRT1 Signaling Pathway

Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that plays a critical role in cellular metabolism, stress resistance, and aging.

Caption: Resveratrol activates SIRT1, leading to downstream effects on metabolism and cellular health.

Resveratrol, AMPK, and Nrf2 Signaling Crosstalk

Resveratrol also influences the AMP-activated protein kinase (AMPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, which are key regulators of cellular energy homeostasis and antioxidant defense.[8][9]

Caption: Crosstalk between AMPK, SIRT1, and Nrf2 pathways in resveratrol's antioxidant effects.

Experimental Workflow for a Pharmacokinetic Study

The use of Resveratrol-13C6 is integral to the workflow of a typical pharmacokinetic study designed to determine the bioavailability and metabolism of resveratrol.

Caption: General workflow for a pharmacokinetic study of resveratrol using a stable isotope internal standard.

Conclusion

Resveratrol-13C6 is a powerful and essential tool for researchers in nutritional science and drug development. Its use as an internal standard in mass spectrometry-based methods allows for the accurate and precise quantification of resveratrol and its metabolites in complex biological matrices. This, in turn, facilitates a deeper understanding of the compound's pharmacokinetics, bioavailability, and metabolic fate. The detailed experimental protocols and an understanding of the key signaling pathways modulated by resveratrol, as outlined in this guide, provide a solid foundation for designing and executing robust preclinical and clinical studies. As research into the health benefits of resveratrol continues, the application of stable isotope labeling techniques will remain paramount in translating promising in vitro findings into tangible therapeutic applications.

References

- 1. Bioavailability and safety study of resveratrol 500 mg tablets in healthy male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. Pharmacokinetics of resveratrol metabolic profile in healthy humans after moderate consumption of red wine and grape extract tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Activation of AMPK/p38/Nrf2 is involved in resveratrol alleviating myocardial ischemia-reperfusion injury in diabetic rats as an endogenous antioxidant stress feedback - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Resveratrol, an Nrf2 activator, ameliorates aging-related progressive renal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resveratrol improves oxidative stress and prevents the progression of periodontitis via the activation of the Sirt1/AMPK and the Nrf2/antioxidant defense pathways in a rat periodontitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

Resveratrol-13C6 as a Tracer in Metabolic Flux Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. Its potential therapeutic applications have garnered significant interest in the scientific community. Understanding the metabolic fate and influence of resveratrol on cellular pathways is crucial for its development as a therapeutic agent. Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantify the rates of metabolic reactions within a biological system. This guide focuses on the application of Resveratrol-13C6, a stable isotope-labeled version of resveratrol, as a tracer to elucidate its metabolic pathways and quantify its flux through key cellular processes. While direct quantitative flux data from Resveratrol-13C6 studies in mammalian systems are not yet widely published, this guide provides the foundational knowledge, experimental protocols, and analytical methods necessary to design and execute such studies.

Metabolic Fate of Resveratrol

Upon administration, resveratrol is extensively metabolized, primarily in the intestine and liver. The major metabolic pathways are glucuronidation and sulfation, leading to the formation of various resveratrol glucuronides and sulfates.[1] These conjugated metabolites are the predominant forms found in circulation and are excreted in urine and feces.[2] A smaller fraction of resveratrol may undergo other modifications, and the gut microbiota also plays a role in its metabolism.[1] The use of Resveratrol-13C6 allows for the precise tracking of the carbon backbone of the resveratrol molecule as it undergoes these transformations.[3]

Signaling Pathways Modulated by Resveratrol

Resveratrol is known to influence several key signaling pathways that regulate metabolism, cellular stress responses, and inflammation. Understanding these pathways is essential for interpreting the metabolic flux data obtained from Resveratrol-13C6 tracer studies.

AMPK and SIRT1 Signaling

A central mechanism of resveratrol's action involves the activation of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1). These two proteins are critical energy sensors and regulators of cellular metabolism. Their interconnected signaling cascade is a primary target for resveratrol's metabolic effects.

Quantitative Data Presentation

While direct metabolic flux analysis data using Resveratrol-13C6 is limited in publicly available literature, pharmacokinetic studies of unlabeled resveratrol provide valuable quantitative insights into its absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for designing and interpreting tracer studies. The following tables summarize key pharmacokinetic parameters from studies in various species.

Table 1: Pharmacokinetic Parameters of Resveratrol in Humans Following Oral Administration

| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| 25 mg (multiple doses) | 3.89 | 0.8 - 1.5 | 3.1 | 2 - 5 | [1][4] |

| 50 mg (multiple doses) | 7.39 | 0.8 - 1.5 | 11.2 | 2 - 5 | [1][4] |

| 100 mg (multiple doses) | 23.1 | 0.8 - 1.5 | 33.0 | 2 - 5 | [1][4] |

| 150 mg (multiple doses) | 63.8 | 0.8 - 1.5 | 78.9 | 2 - 5 | [1][4] |

| 1 g (single dose) | ~500 | ~1.5 | Not Reported | ~9.2 | [5] |

Table 2: Pharmacokinetic Parameters of Resveratrol in Dogs Following Oral Administration

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |

| 200 | 1.7 - 9.9 | 1 - 5 | 10.3 - 50.4 | [3] |

| 600 | 2.5 - 11.2 | 1 - 5 | 15.2 - 65.8 | [3] |

| 1200 | 3.1 - 12.8 | 1 - 5 | 18.9 - 78.1 | [3] |

Table 3: Bioavailability of Resveratrol in Rats

| Administration Route | Dose (mg/kg) | Bioavailability (%) | Reference |

| Oral | 50 | ~20 | [6] |

| Intravenous | 10 | 100 | [6] |

Experimental Protocols

The following are detailed, synthesized methodologies for conducting tracer studies with Resveratrol-13C6 in both cell culture and animal models. These protocols are based on established practices for stable isotope tracing and the specific analytical requirements for resveratrol.

Experimental Workflow Overview

In Vitro Labeling of Cultured Cells with Resveratrol-13C6

Objective: To trace the metabolic fate of Resveratrol-13C6 in a specific cell line.

Materials:

-

Cell line of interest (e.g., hepatocytes, cancer cell line)

-

Appropriate cell culture medium and supplements

-

Resveratrol-13C6 (stable isotope-labeled)

-

Vehicle for resveratrol (e.g., DMSO, ethanol)

-

Phosphate-buffered saline (PBS)

-

Cold methanol (-80°C)

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in approximately 80-90% confluency at the time of the experiment.

-

Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of Resveratrol-13C6. First, dissolve the Resveratrol-13C6 in a minimal amount of vehicle to create a stock solution. Then, dilute the stock solution into the pre-warmed culture medium to the final working concentration (e.g., 10-50 µM). Ensure the final vehicle concentration is non-toxic to the cells (typically <0.1%).

-

Labeling: When cells reach the desired confluency, remove the existing medium and replace it with the Resveratrol-13C6 labeling medium.

-

Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the time-dependent metabolism of the tracer.

-

Metabolite Quenching and Extraction:

-

At each time point, rapidly aspirate the labeling medium.

-

Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

-

Add a sufficient volume of cold (-80°C) 80% methanol to the wells to quench all enzymatic activity and lyse the cells.

-

Scrape the cells in the cold methanol and transfer the cell lysate to pre-chilled microcentrifuge tubes.

-

Vortex the tubes and incubate at -20°C for at least 1 hour to precipitate proteins.

-

Centrifuge at maximum speed for 10-15 minutes at 4°C.

-

Collect the supernatant containing the metabolites for LC-MS/MS analysis.

-

In Vivo Administration of Resveratrol-13C6 to Animal Models

Objective: To investigate the whole-body metabolism and tissue distribution of Resveratrol-13C6.

Materials:

-

Animal model (e.g., mice, rats)

-

Resveratrol-13C6

-

Vehicle for administration (e.g., saline with a co-solvent like PEG400 or ethanol)

-

Gavage needles (for oral administration) or syringes (for intravenous injection)

-

Blood collection tubes (e.g., EDTA-coated)

-

Surgical tools for tissue harvesting

-

Liquid nitrogen

Procedure:

-

Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.

-

Tracer Preparation and Administration:

-

Prepare a sterile dosing solution of Resveratrol-13C6 in the chosen vehicle. The concentration should be calculated based on the desired dose and the animal's body weight (e.g., 20-50 mg/kg).

-

Administer the Resveratrol-13C6 solution to the animals via the desired route (e.g., oral gavage or intravenous injection).[7][8]

-

-

Sample Collection:

-

Blood: Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes) via tail vein, saphenous vein, or cardiac puncture at the terminal time point.[9] Collect blood into EDTA-coated tubes and immediately place on ice. Centrifuge to separate plasma and store at -80°C.

-

Tissues: At the terminal time point, euthanize the animals and rapidly dissect the tissues of interest (e.g., liver, intestine, kidney, brain).[9] Immediately flash-freeze the tissues in liquid nitrogen and store at -80°C until metabolite extraction.

-

-

Metabolite Extraction from Plasma and Tissues:

-

Plasma: Precipitate proteins by adding 3-4 volumes of cold acetonitrile or methanol to the plasma sample. Vortex and centrifuge to pellet the proteins. Collect the supernatant.

-

Tissues: Homogenize the frozen tissue samples in a cold solvent mixture (e.g., methanol:water or methanol:acetonitrile:water). Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the metabolites.

-

LC-MS/MS Analysis of Resveratrol-13C6 and its Metabolites

Objective: To separate, identify, and quantify Resveratrol-13C6 and its 13C-labeled metabolites.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.[3]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

-

Gradient: A suitable gradient to separate resveratrol from its more polar glucuronide and sulfate metabolites.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is often optimal for resveratrol and its metabolites.[3][10]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions need to be determined for Resveratrol-13C6 and its expected metabolites. The mass shift of +6 Da (for the 13C6-labeled phenyl ring) should be accounted for in the precursor and fragment ions.

Table 4: Exemplary MRM Transitions for Resveratrol and its Metabolites (to be adapted for 13C6-labeled analogs)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |

| trans-Resveratrol | 227.1 | 185.1 | Negative | [3][10] |

| Resveratrol-3-O-glucuronide | 403.1 | 227.1 | Negative | [11] |

| Resveratrol-4'-O-glucuronide | 403.1 | 227.1 | Negative | [11] |

| Resveratrol-3-Sulfate | 307.0 | 227.1 | Negative | [3][11] |

| Resveratrol-4'-Sulfate | 307.0 | 227.1 | Negative | [11] |

| Resveratrol-13C6 | 233.1 | 189.1 | Negative | Predicted |

| Resveratrol-13C6-glucuronide | 409.1 | 233.1 | Negative | Predicted |

| Resveratrol-13C6-sulfate | 313.0 | 233.1 | Negative | Predicted |

Data Analysis: The peak areas of the 13C-labeled parent compound and its metabolites are integrated. The fractional enrichment of 13C in each metabolite pool is calculated to determine the contribution of resveratrol to these pools. This data is then used as input for metabolic flux analysis software to calculate flux rates.

Conclusion

The use of Resveratrol-13C6 as a tracer in metabolic flux analysis holds immense potential for elucidating the precise metabolic fate and cellular impact of this promising therapeutic agent. While published quantitative flux data is currently scarce, the methodologies and analytical techniques outlined in this guide provide a robust framework for researchers to conduct these critical studies. By combining stable isotope tracing with advanced mass spectrometry and computational modeling, the scientific community can gain a deeper, quantitative understanding of resveratrol's mechanism of action, ultimately accelerating its translation from a nutritional supplement to a clinically validated therapeutic.

References

- 1. Pharmacokinetic and safety profile of trans-resveratrol in a rising multiple-dose study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Resveratrol Bioavailability After Oral Administration: A Meta-Analysis of Clinical Trial Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trans-resveratrol Internal Dose Assessment - NTP Technical Report on the Toxicity Studies of Trans-resveratrol (CASRN 501-36-0) Administered by Gavage for Two Weeks or Three Months to F344/NTac Rats, Wistar Han [Crl:WI(Han)] Rats, and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Materials and Methods - NTP Technical Report on the Toxicity Studies of Trans-resveratrol (CASRN 501-36-0) Administered by Gavage for Two Weeks or Three Months to F344/NTac Rats, Wistar Han [Crl:WI(Han)] Rats, and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Subchronic oral toxicity and cardiovascular safety pharmacology studies of resveratrol, a naturally occurring polyphenol with cancer preventive activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of Resveratrol-13C6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Resveratrol-13C6. While specific stability studies on the isotopically labeled form are limited, the chemical stability is considered to be comparable to that of unlabeled trans-resveratrol. The 13C stable isotope label does not introduce radioactivity and is not expected to alter the chemical properties of the molecule.[1][2][3] Therefore, this document synthesizes data from studies on trans-resveratrol to provide a robust guide for the handling and storage of its 13C6-labeled counterpart.

Core Concepts and Stability Profile

Resveratrol-13C6, like its unlabeled form, is a polyphenolic compound susceptible to degradation under certain environmental conditions. The primary factors influencing its stability are temperature, pH, and light . Understanding these factors is critical for maintaining the integrity of the compound for research and drug development purposes.

General Storage Recommendations

For long-term storage, Resveratrol-13C6 should be stored as a solid at -20°C , protected from light. Under these conditions, the compound is expected to be stable for at least one year.

Stability in Solution

Aqueous solutions of resveratrol are not recommended for storage for more than one day. If stock solutions are prepared in organic solvents such as ethanol, DMSO, or dimethylformamide, they should be purged with an inert gas and stored at -20°C for short-term use.

Quantitative Stability Data

The following tables summarize the degradation of trans-resveratrol under various conditions. This data serves as a strong proxy for the expected stability of Resveratrol-13C6.

Temperature Stability

High temperatures can lead to the degradation of resveratrol.

Table 1: Thermal Degradation of trans-Resveratrol

| Temperature (°C) | Exposure Time (minutes) | Degradation (%) |

| 125 | 20 | 17 |

| 150 | 20 | 39 |

| 175 | 20 | 70 |

Data sourced from studies on trans-resveratrol.

At 60°C, a study on resveratrol in soybean oil showed a 50% degradation after 3 days of heating, and a 93.5% degradation after 12 days.[4]

pH Stability

Resveratrol exhibits significant pH-dependent stability. It is relatively stable in acidic to neutral conditions but degrades rapidly in alkaline environments.[5][6][7][8][9]

Table 2: pH-Dependent Stability of trans-Resveratrol at 37°C

| pH | Half-life |

| 1.2 | > 90 days |

| 5.0 | ~196 days |

| 6.0 | ~263 days |

| 7.4 | < 3 days |

| 8.0 | < 10 hours |

| 9.0 | Maximum degradation observed |

| 10.0 | < 5 minutes |

Data compiled from multiple studies on trans-resveratrol.[5][6][9]

Degradation in alkaline solutions is believed to be due to basic hydrolysis.[6]

Photostability

Exposure to UV and solar light can cause the isomerization of the more biologically active trans-resveratrol to the cis-isomer.[10][11] This is a critical consideration for experiments conducted under ambient light.

Table 3: Photodegradation of trans-Resveratrol in Ethanol Solution

| Light Source | Half-life (t½) |

| 365 nm UV light | 2.8 minutes |

| Solar radiation | 10.5 minutes |

Data sourced from studies on trans-resveratrol.[10]

The primary degradation product upon light exposure is cis-resveratrol.[10][11] Other byproducts, such as 2,4,6-trihydroxyphenanthrene, can also form through photocyclization of the cis-isomer.[10]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of Resveratrol-13C6. These protocols are based on established methods for unlabeled resveratrol.

Protocol for Forced Degradation Study

This study is designed to identify potential degradation products and pathways under stress conditions.

Objective: To assess the stability of Resveratrol-13C6 under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

-

Resveratrol-13C6

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

Deionized water

-

HPLC or UPLC system with a PDA or UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

pH meter

-

UV chamber (e.g., 365 nm)

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Resveratrol-13C6 in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at regular intervals (e.g., 0, 4, 8, 12, 24 hours), neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 24 hours. Withdraw samples at regular intervals, neutralize with 0.1 M HCl, and dilute with mobile phase.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at regular intervals and dilute with mobile phase.

-

Thermal Degradation: Place the solid Resveratrol-13C6 in an oven at a specified temperature (e.g., 100°C) for a defined period. Also, expose a solution of Resveratrol-13C6 to elevated temperatures (e.g., 60°C and 80°C) and take samples over time.

-

Photolytic Degradation: Expose a solution of Resveratrol-13C6 to UV light (365 nm) in a photostability chamber for a defined period (e.g., up to 120 hours).[12] Take samples at various time points.

-

Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method.

Stability-Indicating HPLC Method

Objective: To quantify Resveratrol-13C6 and separate it from its degradation products.

Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% phosphoric acid or 10 mM ammonium formate, pH 4).[12][13] A typical isocratic mobile phase could be Methanol:Acetonitrile:0.1% Phosphoric Acid (60:10:30).[13]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 306 nm (for trans-Resveratrol-13C6) and 286 nm (for cis-Resveratrol-13C6).[11][14]

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate key concepts related to resveratrol's properties and the experimental workflow for its stability assessment.

Caption: Recommended Storage Conditions for Resveratrol-13C6.

Caption: Primary Degradation Pathways of Resveratrol-13C6.

Caption: Experimental Workflow for a Forced Degradation Study.

Conclusion

While Resveratrol-13C6 is a stable isotope-labeled compound, its chemical stability mirrors that of unlabeled trans-resveratrol. For optimal stability, it should be stored in solid form at -20°C and protected from light. In solution, it is susceptible to degradation by alkaline pH, high temperatures, and UV/solar light. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments and ensure the integrity of Resveratrol-13C6 in their studies. Careful consideration of these factors will lead to more accurate and reproducible experimental outcomes.

References

- 1. Stable isotope labeling of nanomaterials for biosafety evaluation and drug development [ccspublishing.org.cn]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. metsol.com [metsol.com]

- 4. Study of the Antioxidant Capacity and Oxidation Products of Resveratrol in Soybean Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Photoisomerization pathways of trans-resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stability indicating simplified HPLC method for simultaneous analysis of resveratrol and quercetin in nanoparticles and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Quantitative Analysis of Resveratrol in Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, including grapes, blueberries, and peanuts. It has garnered significant interest in the scientific community due to its potential antioxidant, anti-inflammatory, and anti-cancer properties. Accurate and sensitive quantification of resveratrol in biological matrices is crucial for pharmacokinetic, metabolic, and efficacy studies. This application note details a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of resveratrol in plasma, utilizing Resveratrol-13C6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision.

The methodology presented herein provides a comprehensive protocol covering sample preparation, chromatographic separation, and mass spectrometric detection. The use of a SIL-IS compensates for variability in sample preparation and matrix effects, leading to reliable and reproducible results. This method is suitable for a wide range of applications, from preclinical animal studies to clinical trials in human subjects.

Experimental Protocols

Materials and Reagents

-

Resveratrol (≥99% purity)

-

Resveratrol-13C6 (≥99% purity, isotopic purity ≥98%)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve resveratrol and Resveratrol-13C6 in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions of resveratrol by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. These will be used to spike into the plasma to create calibration standards.

-

Internal Standard (IS) Working Solution: Dilute the Resveratrol-13C6 primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples and calibration curve standards on ice.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL Resveratrol-13C6 internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A: 10% Mobile Phase B) and vortex.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS system. Optimization may be required depending on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |